N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-(4-morpholinylmethyl)benzamide -

N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-(4-morpholinylmethyl)benzamide

Catalog Number: EVT-3584550
CAS Number:
Molecular Formula: C20H25N3O4S
Molecular Weight: 403.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: Imatinib is a widely used tyrosine kinase inhibitor, primarily known for its efficacy in treating leukemia [, ]. It functions by specifically inhibiting the activity of tyrosine kinases []. Imatinib is typically utilized therapeutically in the form of its piperazin-1-ium salt with various counterions like mesylate, picrate, citrate, fumarate, or malonate [].
  • Compound Description: AKE-72 is a potent pan-BCR-ABL inhibitor, demonstrating efficacy even against the imatinib-resistant T315I mutant []. It exhibits strong anti-leukemic activity, especially against the K-562 cell line [].
  • Compound Description: Lapatinib, marketed under the brand name Tykerb, is a tyrosine kinase inhibitor used in conjunction with capecitabine to treat advanced or metastatic breast cancers overexpressing HER2 (ErbB2) []. This drug effectively inhibits both ErbB2 and ErbB1 tyrosine kinases [].
  • Compound Description: Nilotinib is a tyrosine kinase inhibitor primarily used as an anti-leukemic agent in cancer treatment [].
  • Compound Description: This compound belongs to a series of benzamide derivatives synthesized and investigated as potential anticancer agents []. It exhibits potent inhibitory activity against human class I HDAC isoforms and demonstrates promising antitumor activity in preclinical models [].

6. N-{[(2S)-4-(3,4-Difluorobenzyl)morpholin-2-yl]methyl}-2-{3-[(methylsulfonyl)amino]phenyl}acetamide []* Compound Description: This compound functions as a CCR3 antagonist and is being investigated for its potential in treating inflammatory conditions [].* Relevance: This compound shares a striking structural similarity with N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-(4-morpholinylmethyl)benzamide. Both possess a methylsulfonylamino group attached to a phenyl ring. Moreover, both compounds feature a morpholine ring, although their points of attachment and substitution patterns differ. This close structural resemblance suggests a potential for overlapping biological activities and similar targets.

References:[1] - N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Semantic Scholar)[2] - Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant (Semantic Scholar)[3] - Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. (Semantic Scholar) [] - As ccr3 antagonists for the treatment of inflammatory conditions, n - {[(2s) -4- (3,4- difluorobenzyl) morpholin-2-yl] methyl} -2- {3 - [(methylsulfonyl ) amino] phenyl} acetamide (Semantic Scholar)[6] - Pharmaceutical composition comprising n-[3-chloro-4-(3-fluorobenzyloxy)phenyl]-6-[5({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]quinazolin-4-amine or a pharmaceutically acceptable salt, solvate or solvated salt thereof (Semantic Scholar)[7] - Crystalline γ-modification of N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinoline amine of bis (4-methylbenzenesulfonate) monohydrate, method of its production and pharmaceutical composition based thereon (Semantic Scholar)[8] - Nanosize weakly crystalline modification of 4-methyl-n-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benazamide hydrochloride monohydrate, method for production thereof and pharmaceutical composition based thereon (Semantic Scholar)[9] - The Role of Efflux and Uptake Transporters in N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine (GW572016, Lapatinib) Disposition and Drug Interactions (Semantic Scholar)[12] - Crystalline (-modification of 4-[(4-methyl-1-piperazinyl)methyl]-n-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl] benzamide methanesulphonate, method for preparing it and based pharmaceutical composition (Semantic Scholar)[14] - Modified release of 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-n-5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)phenyl] benzamide solubilized using organic acids (Semantic Scholar)[15] - The organic acid is solubilized using 4-methyl-3 - [[4- (3-pyridinyl) -2-pyrimidinyl] amino]-n-[5-(4-methyl--1h- imidazol-1-yl ) -3- (modified release trifluoromethyl) phenyl] benzamide (Semantic Scholar) [] - 4 for the treatment of AngII mediated diseases (4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3- (4-pyridin-3-yl) pyrimidin-2-yl - amino] phenyl] - benzamide (Semantic Scholar)[19] - A model of acquired autoresistance to a potent ErbB2 tyrosine kinase inhibitor and a therapeutic strategy to prevent its onset in breast cancer (Semantic Scholar)[21] - Imatinib free alkali crystal form and preparation method thereof (Semantic Scholar)

Properties

Product Name

N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-(4-morpholinylmethyl)benzamide

IUPAC Name

N-[3-[methyl(methylsulfonyl)amino]phenyl]-4-(morpholin-4-ylmethyl)benzamide

Molecular Formula

C20H25N3O4S

Molecular Weight

403.5 g/mol

InChI

InChI=1S/C20H25N3O4S/c1-22(28(2,25)26)19-5-3-4-18(14-19)21-20(24)17-8-6-16(7-9-17)15-23-10-12-27-13-11-23/h3-9,14H,10-13,15H2,1-2H3,(H,21,24)

InChI Key

YWWVDFRLFDBARL-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3CCOCC3)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.